Cdk1 inhibitor

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

サイクリン依存性キナーゼ 1 阻害剤は、サイクリン依存性キナーゼ 1 の活性を阻害する化学化合物です。サイクリン依存性キナーゼ 1 は、細胞周期の調節、特に G2 期から M 期への移行に関与する重要な酵素です。サイクリン依存性キナーゼ 1 阻害剤は、細胞周期を阻害することにより癌細胞の増殖を阻止するため、癌治療における可能性について広く研究されています。

準備方法

合成経路と反応条件

サイクリン依存性キナーゼ 1 阻害剤は、様々な化学経路によって合成することができます。一般的な方法の 1 つに、フラボン骨格の使用があります。例えば、一連のフラボン誘導体が合成され、その中で化合物 2a は、顕著なサイクリン依存性キナーゼ 1 阻害活性を示しました。 合成には、サイクリン依存性キナーゼ 1 の重要なアミノ酸残基との水素結合と疎水性相互作用の形成など、複数のステップが含まれます .

工業的製造方法

サイクリン依存性キナーゼ 1 阻害剤の工業的製造には、通常、大規模な有機合成技術が用いられます。これらの方法は、収率、純度、費用対効果を最適化するために用いられます。製造工程には、結晶化、精製、品質管理などの工程が含まれており、最終製品が医薬品基準を満たしていることを確認します。

化学反応の分析

反応の種類

サイクリン依存性キナーゼ 1 阻害剤は、以下を含む様々な化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴います。

置換: この反応は、1 つの原子または原子群を別の原子または原子群で置き換えることを伴います。

一般的な試薬と条件

サイクリン依存性キナーゼ 1 阻害剤の合成に使用される一般的な試薬には、フラボピリドールがあります。フラボピリドールは、サイクリン依存性キナーゼ 1 と水素結合と疎水性相互作用を形成します。 反応条件には、多くの場合、所望の化学変換を促進するために、特定の温度、溶媒、触媒が含まれます .

主要な生成物

これらの反応から生成される主要な生成物は、通常、サイクリン依存性キナーゼ 1 阻害剤自体であり、その後さらに精製され、生物活性について特性評価されます。

科学研究への応用

サイクリン依存性キナーゼ 1 阻害剤は、幅広い科学研究への応用があります。

化学: 細胞周期調節のメカニズムと、細胞過程におけるサイクリン依存性キナーゼの役割を研究するために使用されます。

生物学: 細胞分裂と増殖に関与する分子経路の理解に役立ちます。

医学: サイクリン依存性キナーゼ 1 阻害剤は、細胞周期を阻害することにより癌細胞の増殖を阻止することができるため、様々な癌の潜在的な治療法として研究されています.

科学的研究の応用

Pancreatic Cancer

CDK1 is significantly overexpressed in pancreatic ductal adenocarcinoma (PDAC), correlating with poor prognosis. Studies indicate that CDK1 inhibitors can effectively reduce tumor growth and induce apoptosis in PDAC cell lines . The combination of CDK1 inhibitors with other treatments is being explored to enhance therapeutic outcomes.

Breast Cancer

In breast cancer models, CDK1 inhibition has been linked to resistance to chemotherapeutic agents like taxol. Targeting CDK1 could sensitize these cells to treatment by disrupting their cell cycle regulation .

Colorectal Cancer

Recent research has identified novel compounds that inhibit CDK1 with potential applications in colorectal cancer treatment. Molecular docking studies have highlighted candidates such as robinetin and 6-hydroxyluteolin as promising inhibitors that warrant further investigation in clinical settings .

Case Studies and Research Findings

作用機序

サイクリン依存性キナーゼ 1 阻害剤は、サイクリン依存性キナーゼ 1 の活性部位に結合することによりその効果を発揮し、サイクリンタンパク質との相互作用を防ぎます。この阻害により、標的基質のリン酸化が阻害され、G2/M 転移における細胞周期停止に至ります。 関与する分子標的と経路には、サイクリン依存性キナーゼ 1-サイクリン複合体と、細胞分裂を調節する様々な下流シグナル伝達経路が含まれます .

類似の化合物との比較

類似の化合物

- フラボピリドール

- オロムシリン

- ロスコビチン

独自性

サイクリン依存性キナーゼ 1 阻害剤は、細胞周期の進行に不可欠なサイクリン依存性キナーゼ 1 を特異的に標的にできる点でユニークです。 複数のキナーゼを標的にする可能性のある他のサイクリン依存性キナーゼ阻害剤とは異なり、サイクリン依存性キナーゼ 1 阻害剤はより標的を絞ったアプローチを提供し、標的外効果を軽減し、治療効果を高める可能性があります .

類似化合物との比較

Similar Compounds

- Flavopiridol

- Olomoucine

- Roscovitine

Uniqueness

Cyclin-dependent kinase 1 inhibitors are unique in their ability to specifically target cyclin-dependent kinase 1, which is essential for cell cycle progression. Unlike other cyclin-dependent kinase inhibitors that may target multiple kinases, cyclin-dependent kinase 1 inhibitors offer a more targeted approach, potentially reducing off-target effects and improving therapeutic efficacy .

生物活性

Cyclin-dependent kinase 1 (CDK1) is a crucial regulator of the cell cycle, particularly in the transition from the G2 phase to mitosis (M phase). Inhibitors of CDK1 have garnered significant attention for their potential in cancer therapy, as they can effectively induce cell cycle arrest and promote apoptosis in tumor cells. This article explores the biological activity of CDK1 inhibitors, highlighting key research findings, mechanisms of action, and case studies.

CDK1 functions as a central player in cell cycle regulation by forming complexes with cyclins, particularly cyclin B. The activation of CDK1 is tightly regulated through phosphorylation and dephosphorylation processes. Inhibition of CDK1 can lead to several biological outcomes:

- Cell Cycle Arrest : Inhibition of CDK1 halts cell cycle progression at the G2/M checkpoint, preventing cells with DNA damage from entering mitosis. This mechanism is particularly relevant in cancer treatment, where tumor cells often exhibit dysregulated cell cycle control .

- Induction of Apoptosis : CDK1 inhibitors can trigger apoptotic pathways. For instance, the phosphorylation of Bcl-2 family members by CDK1 can promote apoptosis under certain conditions .

- Targeting Cancer Stem Cells (CSCs) : Recent studies indicate that CDK1 inhibition selectively targets CSCs, which are implicated in tumor initiation and metastasis. This selectivity enhances the therapeutic efficacy against pancreatic ductal adenocarcinoma (PDAC) and other malignancies .

1. Indirubin Derivatives

A notable study involving indirubin-3′-monoxime demonstrated its ability to inhibit CDK1 activity in MCF-7 breast cancer cells. The treatment resulted in a dose-dependent decrease in CDK1 protein levels and associated cyclin B levels, leading to significant antitumor effects . Clinical trials have reported complete remission in some leukemia patients treated with indirubin derivatives, underscoring their potential as effective CDK1 inhibitors.

2. Dinaciclib

Dinaciclib (SCH727965) is another potent CDK1 inhibitor that has shown promise across various cancer types. It not only inhibits CDK1 but also affects other CDKs such as CDK2 and CDK9. Preclinical studies indicate that dinaciclib significantly reduces tumor growth and exhibits favorable pharmacokinetic properties . Its ability to induce apoptosis and inhibit cell proliferation makes it a candidate for combination therapies with chemotherapy and radiation.

3. Novel Compounds

Recent computational studies have identified new potential CDK1 inhibitors through molecular docking analyses. Compounds such as robinetin and 6-hydroxyluteolin exhibited stable binding within the CDK1 active site, suggesting promising inhibitory activities that warrant further investigation in clinical settings .

Data Table: Summary of Key CDK1 Inhibitors

特性

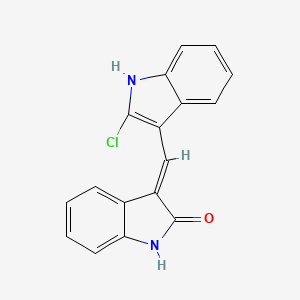

分子式 |

C17H11ClN2O |

|---|---|

分子量 |

294.7 g/mol |

IUPAC名 |

(3E)-3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one |

InChI |

InChI=1S/C17H11ClN2O/c18-16-12(10-5-1-3-7-14(10)19-16)9-13-11-6-2-4-8-15(11)20-17(13)21/h1-9,19H,(H,20,21)/b13-9+ |

InChIキー |

QJKBRWSJWQVKLY-UKTHLTGXSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |

異性体SMILES |

C1=CC=C2C(=C1)/C(=C\C3=C(NC4=CC=CC=C43)Cl)/C(=O)N2 |

正規SMILES |

C1=CC=C2C(=C1)C(=CC3=C(NC4=CC=CC=C43)Cl)C(=O)N2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。